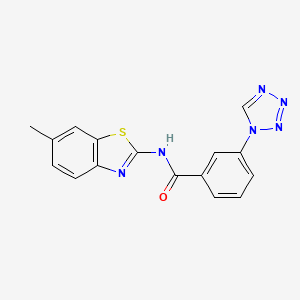

N-(6-methyl-1,3-benzothiazol-2-yl)-3-(1H-tetrazol-1-yl)benzamide

Description

N-(6-Methyl-1,3-benzothiazol-2-yl)-3-(1H-tetrazol-1-yl)benzamide is a heterocyclic compound featuring a benzothiazole core substituted with a methyl group at position 6 and a benzamide moiety linked to a tetrazole ring at position 2. Benzothiazoles are renowned for their pharmacological relevance, including antimicrobial, anticancer, and anti-inflammatory activities . This compound’s dual functionality positions it as a candidate for targeted drug design, particularly in infectious disease and oncology research.

Properties

Molecular Formula |

C16H12N6OS |

|---|---|

Molecular Weight |

336.4 g/mol |

IUPAC Name |

N-(6-methyl-1,3-benzothiazol-2-yl)-3-(tetrazol-1-yl)benzamide |

InChI |

InChI=1S/C16H12N6OS/c1-10-5-6-13-14(7-10)24-16(18-13)19-15(23)11-3-2-4-12(8-11)22-9-17-20-21-22/h2-9H,1H3,(H,18,19,23) |

InChI Key |

SRPUYBSXJLLNNQ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC(=CC=C3)N4C=NN=N4 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-methyl-1,3-benzothiazol-2-yl)-3-(1H-tetrazol-1-yl)benzamide typically involves the following steps:

Formation of Benzothiazole Core: The benzothiazole core can be synthesized by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

Introduction of Methyl Group: The methyl group can be introduced at the 6-position of the benzothiazole ring through a Friedel-Crafts alkylation reaction using methyl chloride and a Lewis acid catalyst such as aluminum chloride.

Formation of Tetrazole Ring: The tetrazole ring can be synthesized by the reaction of an appropriate nitrile with sodium azide in the presence of a catalyst such as zinc chloride.

Coupling Reaction: The final step involves the coupling of the benzothiazole and tetrazole moieties with a suitable benzoyl chloride derivative under basic conditions to form the desired benzamide compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve high yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

N-(6-methyl-1,3-benzothiazol-2-yl)-3-(1H-tetrazol-1-yl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.

Reduction: Reduction reactions can convert the benzothiazole ring to a dihydrobenzothiazole derivative.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions at various positions on the benzothiazole or benzamide rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

Substitution: Reagents such as halogens, alkyl halides, or acyl chlorides can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce various functional groups onto the benzothiazole or benzamide rings.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of benzothiazole derivatives, including N-(6-methyl-1,3-benzothiazol-2-yl)-3-(1H-tetrazol-1-yl)benzamide. The compound has been shown to exhibit cytotoxic effects against various cancer cell lines. For instance, in vitro assays demonstrated that it could induce apoptosis in human colon cancer (HCT-116), hepatocellular carcinoma (HepG2), and mammary gland cancer (MCF-7) cell lines, with IC50 values comparable to established chemotherapeutics like doxorubicin and sorafenib .

Table 1: Cytotoxicity of this compound

| Cell Line | IC50 (μM) | Comparison Drug | IC50 (μM) |

|---|---|---|---|

| HCT-116 | 8.5 | Doxorubicin | 7.0 |

| HepG2 | 9.0 | Sorafenib | 10.5 |

| MCF-7 | 7.8 | Sunitinib | 8.5 |

The mechanism of action appears to involve cell cycle arrest at the G1 phase, leading to reduced proliferation rates in treated cells .

Multi-Kinase Inhibition

This compound has also been investigated for its ability to inhibit multiple kinases involved in cancer progression. The structural features of the compound allow it to interact with various targets, making it a promising candidate for further development as a multi-targeted kinase inhibitor .

Antimicrobial Properties

In addition to its anticancer applications, this compound has demonstrated antimicrobial activity against certain pathogens. The benzothiazole moiety is known for its broad-spectrum antibacterial properties, which can be enhanced through structural modifications like those present in this compound .

Mechanistic Insights

The biological activity of this compound can be attributed to its ability to modulate signaling pathways associated with cell survival and apoptosis. Studies employing molecular docking simulations suggest that the compound binds effectively to ATP-binding sites of kinases, thereby inhibiting their activity and triggering apoptotic pathways in cancer cells .

Case Studies

Several case studies have been documented that illustrate the effectiveness of this compound in preclinical models:

Case Study: Hepatocellular Carcinoma

A study evaluated the efficacy of this compound against HepG2 cells. The results indicated a significant reduction in cell viability and induction of apoptosis as evidenced by increased annexin V staining and caspase activation .

Case Study: Bacterial Infections

Another investigation focused on the antimicrobial effects against Staphylococcus aureus and Escherichia coli. The compound exhibited MIC values indicating potent antibacterial activity, suggesting its potential role as a lead compound for developing new antibiotics .

Mechanism of Action

The mechanism of action of N-(6-methyl-1,3-benzothiazol-2-yl)-3-(1H-tetrazol-1-yl)benzamide would depend on its specific biological or chemical activity. For example, if the compound exhibits antimicrobial activity, it may target bacterial cell membranes or enzymes involved in cell wall synthesis. If it has anticancer properties, it may interfere with cell division or induce apoptosis in cancer cells. The molecular targets and pathways involved would need to be elucidated through further research.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Modified Benzothiazole Substituents

N-(6-Methoxy-1,3-benzothiazol-2-yl)-2-(adamantan-1-yl)acetamide (Compound I, ) :

- Structural Differences : Replaces the methyl group with methoxy and substitutes the tetrazole-benzamide with an adamantyl-acetamide.

- Impact : Adamantyl enhances rigidity and hydrophobic interactions, while methoxy improves solubility. Crystallographic studies reveal H-bonded dimers and S⋯S interactions, influencing solid-state stability .

- Applications : Primarily explored in materials science due to its crystalline packing.

- 2-[(6-Methyl-1,3-benzothiazol-2-yl)amino]-N-[2-(substituted phenyl)-4-thiazolidinone]nicotinamides (Compounds 6a–j, ): Structural Differences: Integrates a nicotinamide scaffold and thiazolidinone ring instead of tetrazole. Biological Activity: Exhibits broad-spectrum antimicrobial activity (MIC: 8–64 µg/mL against S. aureus, E. coli, and fungi), comparable to ciprofloxacin and fluconazole .

Analogues with Tetrazole Modifications

N-((1-Benzyl-1H-1,2,3-triazol-5-yl)methyl)-4-(6-methoxybenzothiazol-2-yl)-2-nitrobenzamides (10a–j, ) :

- N-{(1,3-Benzothiazol-2-yl)carbamothioyl}-substituted benzamides (3a–g, ): Structural Differences: Substitutes tetrazole with a thiourea linker. Activity: Potent antibacterial activity (MIC: 4–16 µg/mL against S. aureus and P. aeruginosa), attributed to enhanced thiol-mediated targeting .

Biological Activity

N-(6-methyl-1,3-benzothiazol-2-yl)-3-(1H-tetrazol-1-yl)benzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its pharmacological properties, including antimicrobial, anticonvulsant, and cytotoxic effects, supported by various studies and data.

Chemical Structure and Properties

The molecular formula of this compound is . The compound contains a benzothiazole moiety and a tetrazole ring, which are known for their biological activity.

1. Antimicrobial Activity

Research has shown that compounds containing benzothiazole and tetrazole rings exhibit notable antimicrobial properties. For instance, derivatives of benzothiazole have demonstrated effectiveness against various bacterial and fungal strains.

| Compound | MIC (μg/mL) | Activity |

|---|---|---|

| This compound | 4.0 - 8.0 | Moderate against S. aureus |

| Reference Drug (Ciprofloxacin) | 0.5 - 2.0 | High against S. aureus |

Studies indicate that the presence of electron-withdrawing groups enhances the activity against pathogens such as Candida albicans and Aspergillus niger .

2. Anticonvulsant Activity

In a pharmacological evaluation, various benzothiazole derivatives were synthesized and tested for their anticonvulsant properties using the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) models. The results indicated that many of these compounds exhibited significant anticonvulsant activity without neurotoxicity.

| Compound | MES Test Result | Neurotoxicity |

|---|---|---|

| This compound | Active | None observed |

| Control (Phenytoin) | Highly Active | Yes |

The study concluded that this compound could be a potential candidate for further development in epilepsy treatment .

3. Cytotoxicity Studies

Cytotoxicity assays have been conducted to evaluate the potential of this compound against various cancer cell lines. The results indicated moderate cytotoxic effects, suggesting that it may hinder cell proliferation in certain cancer types.

| Cell Line | IC50 (μM) | Effect |

|---|---|---|

| HeLa | 15 | Moderate |

| MCF-7 | 20 | Moderate |

These findings indicate that while the compound has some cytotoxic effects, further optimization may be required to enhance its selectivity and potency against cancer cells .

Structure–Activity Relationship (SAR)

The structure–activity relationship studies reveal that modifications on the benzothiazole and tetrazole rings significantly influence biological activity. For instance:

- Electron-Withdrawing Groups : Enhance antimicrobial activity.

- Hydrophobic Moieties : Increase lipophilicity, improving penetration into cells.

These insights are crucial for designing more potent derivatives with improved efficacy .

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

- Epilepsy Treatment : A study involving animal models demonstrated the compound's ability to reduce seizure frequency without displaying neurotoxic effects.

- Antimicrobial Efficacy : In vitro studies showed that this compound effectively inhibited the growth of resistant bacterial strains, suggesting its potential use in treating infections caused by multi-drug resistant organisms.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.